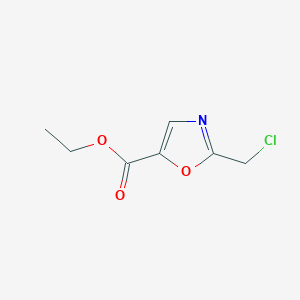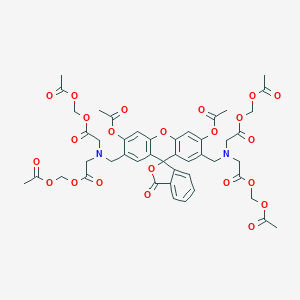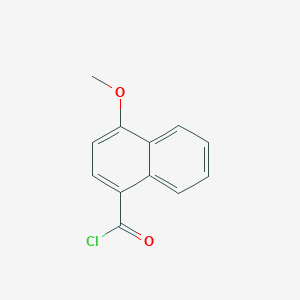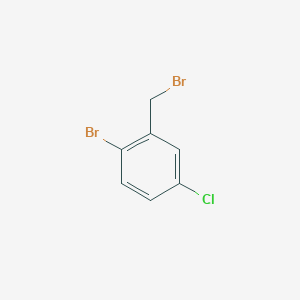
1-Bromo-2-(bromomethyl)-4-chlorobenzene
Vue d'ensemble
Description
1-Bromo-2-(bromomethyl)-4-chlorobenzene is a halogenated aromatic compound that contains bromine and chlorine substituents on a benzene ring. This compound is related to other di-substituted halogenated benzenes, which have been studied for their molecular structure, vibrational spectra, and potential applications in various fields, including materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution reactions, where halogens are introduced into the benzene ring. Although the specific synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene is not detailed in the provided papers, related compounds have been synthesized through reactions involving halogenated precursors and subsequent transformations . For example, 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-ones were prepared from 3-bromo-4H-1-benzothiopyran-4-one with amines .
Molecular Structure Analysis
The molecular structure of halogenated benzenes has been extensively studied using various spectroscopic methods. For instance, the crystal structure of p-bromochlorobenzene was investigated, revealing insights into the symmetry and molecular orientation within the crystal lattice . Similarly, the structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene was determined using X-ray diffraction, showing an essentially planar azobenzene skeleton . These studies provide a foundation for understanding the molecular geometry of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
Chemical Reactions Analysis
The reactivity of halogenated benzenes, including 1-Bromo-2-(bromomethyl)-4-chlorobenzene, can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density distribution on the benzene ring. The dissociative electron attachment to related compounds, such as 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, has been studied, showing the formation of fragment anions and the influence of temperature on these processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are characterized by their vibrational spectra, electronic structure, and reactivity. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded, and theoretical calculations have provided information on vibrational frequencies, IR intensities, and Raman activities . Additionally, the electronic and structural aspects of 1-bromo-2,3-dichlorobenzene were studied, including solvent effects on absorption spectra and nonlinear optical properties . These studies contribute to the understanding of the physical and chemical properties of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
1-Bromo-2-(bromomethyl)-4-chlorobenzene serves as an intermediate in the synthesis of various compounds. It has been used in the creation of non-peptide CCR5 antagonists, illustrating its role in the development of new chemical entities with potential biological activities. These compounds have been structurally characterized by techniques such as NMR, IR, and MS, highlighting the compound's significance in medicinal chemistry (Cheng De-ju, 2015), (H. Bi, 2015).
Structural Analysis and Properties
The compound has also been studied for its solvate formations, with different solvates being obtained and analyzed using X-ray diffraction. This research provides insight into the compound's solvate structures and the conformational preferences of the bromomethyl groups in different crystalline environments, which can be significant in understanding its reactivity and interaction with other substances (P. Szlachcic, W. Migda, K. Stadnicka, 2007).
Application in Synthesis of Other Chemicals
This compound has been utilized in the synthesis of various other chemicals, demonstrating its versatility in chemical reactions. For instance, it has played a role in the preparation of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, emphasizing its use in complex chemical synthesis (Yonghai Liu, Da-li Li, Luyao Lu, Zhenyuan Miao, 2008).
Spectroscopic and Theoretical Investigations
Studies have also been conducted on the spectroscopic and theoretical aspects of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and similar compounds. Such investigations provide valuable information about the compound's vibrational modes, molecular geometry, and electronic properties, which are essential for understanding its behavior in various chemical contexts (V. Udayakumar, S. Periandy, S. Ramalingam, 2011), (P. Vennila, M. Govindaraju, G. Venkatesh, C. Kamal, Y. Mary, C. Y. Panicker, S. Kaya, Stevan Armaković, S. Armaković, 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKGZXVMMFBCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474371 | |
| Record name | 2-Bromo-5-chlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(bromomethyl)-4-chlorobenzene | |
CAS RN |
66192-24-3 | |
| Record name | 2-Bromo-5-chlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-CHLOROBENZYLBROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

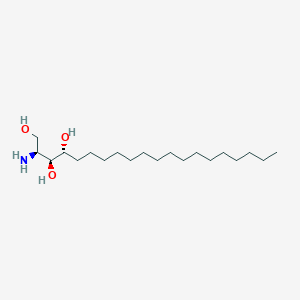
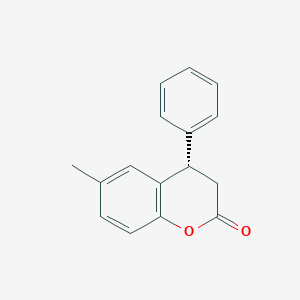
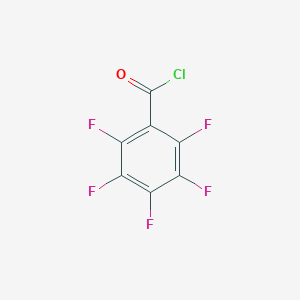
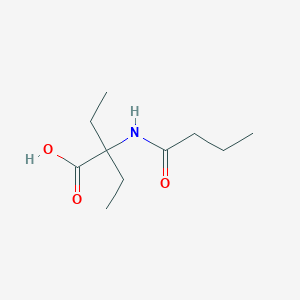
![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
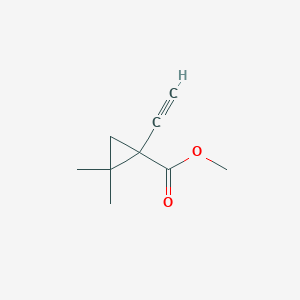
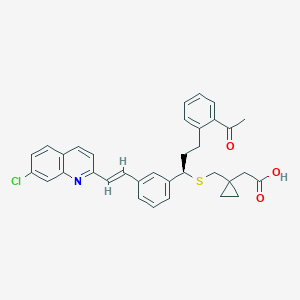
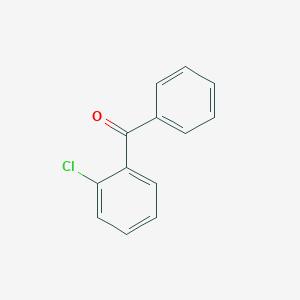
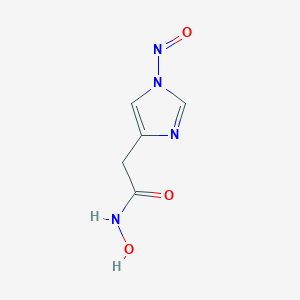
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)
![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)
